molecular formula C19H18O5 B14460824 9-Phenanthrenecarboxaldehyde, 2,3,6,7-tetramethoxy- CAS No. 71779-56-1

9-Phenanthrenecarboxaldehyde, 2,3,6,7-tetramethoxy-

Cat. No.: B14460824
CAS No.: 71779-56-1
M. Wt: 326.3 g/mol
InChI Key: HXHVOQSXJBESSZ-UHFFFAOYSA-N
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Description

9-Phenanthrenecarboxaldehyde, 2,3,6,7-tetramethoxy- is an organic compound with the molecular formula C19H18O5 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features four methoxy groups attached to the phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenanthrenecarboxaldehyde, 2,3,6,7-tetramethoxy- typically involves the formylation of a tetramethoxyphenanthrene precursor. One common method is the Vilsmeier-Haack reaction, where the tetramethoxyphenanthrene reacts with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 9-position .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

9-Phenanthrenecarboxaldehyde, 2,3,6,7-tetramethoxy- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: 9-Phenanthrenecarboxylic acid, 2,3,6,7-tetramethoxy-.

    Reduction: 9-Phenanthrenemethanol, 2,3,6,7-tetramethoxy-.

    Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.

Scientific Research Applications

9-Phenanthrenecarboxaldehyde, 2,3,6,7-tetramethoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Phenanthrenecarboxaldehyde, 2,3,6,7-tetramethoxy- depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to various biological effects, including inhibition of enzyme activity or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    9-Anthracenecarboxaldehyde: Another polycyclic aromatic aldehyde with similar reactivity but different structural properties.

    1-Naphthaldehyde: A simpler aromatic aldehyde with fewer rings and different reactivity.

    2-Naphthaldehyde: Similar to 1-naphthaldehyde but with the aldehyde group in a different position.

    1-Pyrenecarboxaldehyde: A larger polycyclic aromatic aldehyde with different electronic properties.

Uniqueness

9-Phenanthrenecarboxaldehyde, 2,3,6,7-tetramethoxy- is unique due to the presence of four methoxy groups, which influence its chemical reactivity and physical properties. These methoxy groups can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

2,3,6,7-tetramethoxyphenanthrene-9-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-21-16-6-11-5-12(10-20)14-8-18(23-3)19(24-4)9-15(14)13(11)7-17(16)22-2/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHVOQSXJBESSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C3C=C(C(=CC3=C2C=C1OC)OC)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470317
Record name 9-Phenanthrenecarboxaldehyde, 2,3,6,7-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71779-56-1
Record name 9-Phenanthrenecarboxaldehyde, 2,3,6,7-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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